molecular formula C22H34N2O4 B3973391 1-[1-(4-ethylbenzyl)-4-piperidinyl]azepane oxalate

1-[1-(4-ethylbenzyl)-4-piperidinyl]azepane oxalate

Cat. No. B3973391
M. Wt: 390.5 g/mol
InChI Key: ZXNQSQQMTCWKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-ethylbenzyl)-4-piperidinyl]azepane oxalate, also known as E-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-[1-(4-ethylbenzyl)-4-piperidinyl]azepane oxalate exerts its effects by binding to sigma-1 receptors, which are located in the endoplasmic reticulum of cells. This binding activates a range of downstream signaling pathways, including the regulation of calcium homeostasis, the modulation of ion channels, and the activation of various enzymes. These effects ultimately lead to changes in cellular function and physiology.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the promotion of neurogenesis. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[1-(4-ethylbenzyl)-4-piperidinyl]azepane oxalate in lab experiments is its high affinity for sigma-1 receptors, which makes it a useful tool for studying the function of these receptors. However, one limitation is that this compound is relatively unstable and can degrade over time, which may affect the reliability of experimental results.

Future Directions

There are several potential future directions for research on 1-[1-(4-ethylbenzyl)-4-piperidinyl]azepane oxalate. One area of interest is the development of more stable analogs of this compound that can be used in lab experiments. Another direction is the investigation of this compound's potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to better understand the precise mechanisms by which this compound exerts its effects on cellular function and physiology.
In conclusion, this compound is a chemical compound that has significant potential for therapeutic applications in the field of neuroscience. Its high affinity for sigma-1 receptors makes it a useful tool for studying the function of these receptors, and its neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms by which this compound exerts its effects and to develop more stable analogs for use in lab experiments.

Scientific Research Applications

1-[1-(4-ethylbenzyl)-4-piperidinyl]azepane oxalate has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are involved in a range of physiological functions, including pain perception, memory, and mood regulation. This compound has also been investigated for its potential use as an antidepressant, anxiolytic, and neuroprotective agent.

properties

IUPAC Name

1-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2.C2H2O4/c1-2-18-7-9-19(10-8-18)17-21-15-11-20(12-16-21)22-13-5-3-4-6-14-22;3-1(4)2(5)6/h7-10,20H,2-6,11-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNQSQQMTCWKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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